

Structural Confirmation of Fmoc-Thr(tBu)-OH via NMR Spectroscopy: A Comparative Guide

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Compound of Interest

Compound Name: *Fmoc-Thr-OBu-t*

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In the synthesis of peptides and complex organic molecules, rigorous structural confirmation of protected amino acid building blocks is paramount to ensure the fidelity of the final product. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for Fmoc-Thr(tBu)-OH, a commonly used protected threonine derivative. The guide contrasts its spectral features with an alternative, Fmoc-Thr(Trt)-OH, offering researchers a baseline for structural verification. A detailed experimental protocol for NMR data acquisition is also provided.

Comparison of ^1H and ^{13}C NMR Spectral Data

The structural integrity of Fmoc-Thr(tBu)-OH can be unequivocally confirmed by analyzing its ^1H and ^{13}C NMR spectra. The chemical shifts (δ) are indicative of the electronic environment of each proton and carbon atom within the molecule. Below is a comparison of the key NMR signals for Fmoc-Thr(tBu)-OH and an alternative protecting group strategy, Fmoc-Thr(Trt)-OH.

Note on Data Availability: Extensive searches for experimental ^1H and ^{13}C NMR data for Fmoc-Thr(Ac)-OH were conducted across scientific literature and chemical databases. However, no reliable and complete datasets were found for this specific derivative. Therefore, a direct comparison with the acetyl-protected threonine is not included in this guide.

Table 1: ^1H NMR Chemical Shift Data (ppm)

Assignment	Fmoc-Thr(tBu)-OH (CDCl ₃)	Fmoc-Thr(Trt)-OH (CDCl ₃)
Fmoc-H	7.77 (d), 7.61 (d), 7.41 (t), 7.32 (t)	7.76 (d), 7.59 (d), 7.40 (t), 7.31 (t)
Trityl-H	-	7.2-7.5 (m)
NH	5.45 (d)	5.60 (d)
α-H	4.40 (dd)	4.51 (dd)
β-H	4.25 (m)	4.35 (m)
Fmoc-CH+CH ₂	4.2-4.3 (m)	4.2-4.4 (m)
γ-CH ₃	1.25 (d)	1.35 (d)
tBu-CH ₃	1.15 (s)	-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Assignment	Fmoc-Thr(tBu)-OH (CDCl ₃)	Fmoc-Thr(Trt)-OH (CDCl ₃)
C=O (Carboxyl)	174.5	174.2
C=O (Fmoc)	156.2	156.4
Fmoc-C (Aromatic)	143.8, 141.3, 127.7, 127.0, 125.1, 120.0	143.9, 141.3, 127.8, 127.1, 125.2, 120.0
Trityl-C (Aromatic)	-	144.5, 128.6, 127.9, 127.0
Trityl-C (Quaternary)	-	87.1
tBu-C (Quaternary)	74.5	-
β-C	68.0	67.5
Fmoc-CH	67.2	67.3
α-C	59.5	59.8
Fmoc-CH ₂	47.2	47.3
tBu-CH ₃	28.5	-
γ-CH ₃	21.5	22.0

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of protected amino acids like Fmoc-Thr(tBu)-OH.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- For referencing, the residual solvent peak can be used (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR), or an internal standard such as tetramethylsilane (TMS) can be added.

NMR Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Number of Scans: 16-64, depending on sample concentration.
 - Spectral Width: Approximately 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
 - Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .
 - Spectral Width: Approximately 200-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

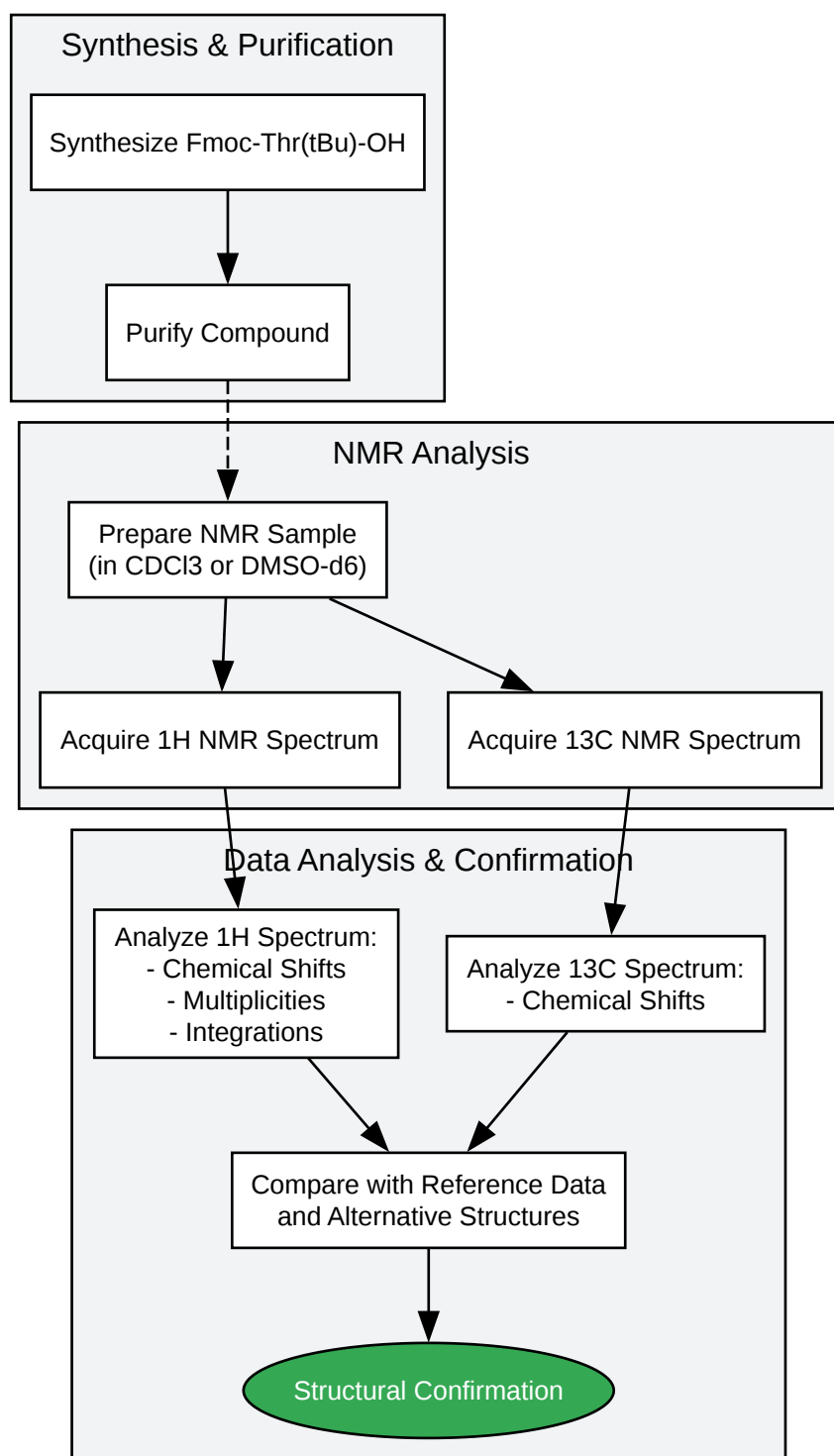
Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift axis using the reference signal.

- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of Fmoc-Thr(tBu)-OH using NMR spectroscopy.



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Caption: Workflow for the structural confirmation of Fmoc-Thr(tBu)-OH using NMR spectroscopy.

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